4-Benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone
Description
4-Benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone is a synthetic compound characterized by a benzoxazole-piperidine hybrid scaffold linked to a 2,4-dichlorophenyl ketone moiety. This structure combines a heterocyclic benzoxazole ring, a piperidine group, and a halogenated aromatic system, which may confer unique pharmacological properties. The benzoxazole ring may influence receptor binding selectivity and metabolic stability compared to related indazole or pyrazole derivatives.
Properties
Molecular Formula |
C19H16Cl2N2O2 |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-13-5-6-14(15(21)11-13)19(24)23-9-7-12(8-10-23)18-22-16-3-1-2-4-17(16)25-18/h1-6,11-12H,7-10H2 |
InChI Key |
ILRVEHMUKSJDBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the piperidine ring and finally the attachment of the dichlorophenyl ketone group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
4-Benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: This reaction can reduce specific functional groups, leading to different derivatives.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, creating new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazole derivatives.
Scientific Research Applications
4-Benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone with key analogs from published studies, focusing on structural features, receptor binding affinities, and selectivity.
Table 1: Structural and Pharmacological Comparison
Key Findings
Structural Impact on Receptor Affinity
- The 2,4-dichlorophenyl group is a common feature in CB1/CB2 ligands, enhancing hydrophobic interactions with receptor pockets. However, the benzoxazole ring in the target compound introduces a larger, planar heterocycle compared to indazole or pyrazole systems in analogs. This may alter binding kinetics due to steric effects or π-π stacking interactions .
- Piperidine vs. Piperidinyl Groups : Piperidine-derived carboxamides (e.g., Compound 4) exhibit higher CB2 selectivity (KiCB1/KiCB2 = 27) than benzo[g]indazole derivatives (Compound 5, KiCB1/KiCB2 = 0.09). The piperidyl group in the target compound may similarly influence selectivity, though its benzoxazole core could modulate this effect.
Substituent Effects Cyclopropyl Introduction: In Compounds 6 and 7, adding a cyclopropyl group reduced CB2 affinity (e.g., Compound 6: KiCB2 = 69 nM vs. Compound 4: KiCB2 = 69 nM) but maintained selectivity. Halogenation: The 7-iodo substituent in Compound 5 drastically improved CB1 affinity (KiCB1 = 2.1 nM), highlighting the role of halogen atoms in tuning selectivity. The 2,4-dichlorophenyl group in the target compound may similarly enhance affinity but with a bias toward CB2, as seen in Compound 4 .
Synthetic Pathways
- The synthesis of 4-benzoxazol-2-ylpiperidyl 2,4-dichlorophenyl ketone may parallel methods used for analogs, such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
